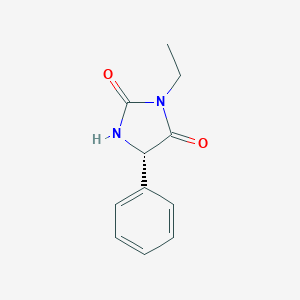
(+)-Ethotoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
Wissenschaftliche Forschungsanwendungen
Epilepsy Management
Ethotoin is primarily indicated for:
- Tonic-clonic seizures : These are characterized by loss of consciousness and violent muscle contractions.
- Complex partial seizures : These involve impaired consciousness and can manifest as repetitive movements or behaviors.
A retrospective study involving 46 patients indicated that approximately 51% experienced a reduction in seizure frequency greater than 50% within one month of starting ethotoin therapy. This percentage decreased to about 25% over a longer follow-up period .
Pediatric Use
Ethotoin has been explored in pediatric populations due to its relatively favorable side effect profile compared to other anticonvulsants like phenytoin and phenobarbital. A study noted that ethotoin had minimal side effects, making it a viable option for children with epilepsy . However, comprehensive studies specifically targeting pediatric patients remain limited.
Case Study 1: Efficacy in Adults
In a study focusing on adult patients with intractable epilepsy, ethotoin was administered as an adjunctive therapy. Results showed significant reductions in tonic seizure frequency, with 60% of patients achieving over a 50% reduction at one month .
Case Study 2: Pediatric Patients
A review highlighted the use of ethotoin in children who previously experienced adverse effects from phenytoin. The study reported effective seizure control without significant side effects, suggesting that ethotoin could be a safer alternative for managing seizures in this demographic .
Comparative Data Table
| Characteristic | Ethotoin | Phenytoin | Phenobarbital |
|---|---|---|---|
| Drug Class | Hydantoin | Hydantoin | Barbiturate |
| Seizure Types Treated | Tonic-clonic, Complex partial | Tonic-clonic, Partial | Tonic-clonic, Partial |
| Common Side Effects | Minimal | Gingival hyperplasia | Behavioral disturbances |
| Mechanism of Action | Sodium channel blocker | Sodium channel blocker | GABA receptor modulator |
| Pediatric Use | Yes | Yes (with side effects) | Yes (with behavioral issues) |
Eigenschaften
CAS-Nummer |
108739-43-1 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
InChI-Schlüssel |
SZQIFWWUIBRPBZ-VIFPVBQESA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Isomerische SMILES |
CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















